6-cyclopropyl-N-(3,5-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
6-cyclopropyl-N-(3,5-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H18Cl2N4O and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0857666 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Chemical synthesis and structural analysis of similar compounds provide foundational knowledge for understanding the physical and chemical properties of these substances. Studies have detailed the synthesis of pyrazolo[3,4-b]pyridines and related derivatives, revealing insights into their chemical behavior, structural configurations, and potential for further modification. These findings lay the groundwork for exploring a wide range of applications, from materials science to medicinal chemistry (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Properties
Research has shown that pyrazolo[3,4-d]pyrimidines, a closely related class, exhibit promising anticancer and anti-inflammatory properties. This suggests that 6-cyclopropyl-N-(3,5-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could potentially be modified or studied further for similar biological activities. The synthesis of novel pyrazolopyrimidines derivatives has been explored for their cytotoxic effects against cancer cell lines and for inhibiting 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Electronic and Optical Properties
Compounds within this chemical family have been examined for their electronic and optical properties, indicating potential applications in materials science, including optoelectronic devices. The structural and optical characteristics of certain pyrazolo[3,4-b]pyridine derivatives have been characterized, suggesting their utility in developing new materials with specific electronic properties (Zedan et al., 2020).
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. These studies highlight the compound's ability to inhibit the growth of various bacterial and fungal pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents (Hafez et al., 2015).
Properties
IUPAC Name |
6-cyclopropyl-N-(3,5-dichlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O/c1-13-21-19(23(30)26-17-10-15(24)9-16(25)11-17)12-20(14-7-8-14)27-22(21)29(28-13)18-5-3-2-4-6-18/h2-6,9-12,14H,7-8H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFZDXNHIGEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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